

Spectroscopic Analysis of 2-Bromo-N-phenylacetamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-N-phenylacetamide

Cat. No.: B1210500

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This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) data for **2-Bromo-N-phenylacetamide**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic spectroscopic signatures of the compound, detailed experimental protocols for data acquisition, and a logical workflow for the analysis.

Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **2-Bromo-N-phenylacetamide** is characterized by absorption bands corresponding to its secondary amide and brominated aromatic functionalities. The data presented here is based on typical values for similar compounds and the analysis of its molecular structure.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	N-H stretch of the secondary amide
~1670	Strong, Sharp	C=O stretch of the amide (Amide I band)
~1595	Medium	C=C stretching in the aromatic ring
~1540	Medium	N-H bend of the secondary amide (Amide II band)
~1440	Medium	C=C stretching in the aromatic ring
~750 and ~690	Strong	C-H out-of-plane bending for a monosubstituted benzene ring
~600-500	Medium-Weak	C-Br stretch

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for structural elucidation. For **2-Bromo-N-phenylacetamide** (C₈H₈BrNO), the molecular weight is approximately 214.06 g/mol. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a pair of peaks (M⁺ and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments.

The following table summarizes the expected major peaks in the electron ionization (EI) mass spectrum of **2-Bromo-N-phenylacetamide**.

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Notes
213/215	$[\text{C}_8\text{H}_8\text{BrNO}]^{+\bullet}$	Molecular ion peak ($\text{M}^{+\bullet}$), showing the characteristic 1:1 isotopic pattern for bromine.
134	$[\text{C}_8\text{H}_8\text{NO}]^+$	Loss of a bromine radical ($\bullet\text{Br}$).
93	$[\text{C}_6\text{H}_5\text{NH}_2]^{+\bullet}$	Aniline radical cation, resulting from cleavage of the amide bond.
92	$[\text{C}_6\text{H}_5\text{N}]^{+\bullet}$	Loss of a hydrogen atom from the aniline fragment.
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, from the loss of the amino group from the aniline fragment.

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Method: Potassium Bromide (KBr) Pellet Method

This method is suitable for acquiring the infrared spectrum of solid samples.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Sample Preparation:
 - Thoroughly clean and dry an agate mortar and pestle.
 - Weigh approximately 1-2 mg of **2-Bromo-N-phenylacetamide** and transfer it to the mortar.
 - Add about 100-200 mg of spectroscopic grade potassium bromide (KBr) powder.
 - Gently grind the mixture for a few minutes until a fine, homogeneous powder is obtained.
- [\[5\]](#)

- Pellet Formation:
 - Transfer a small amount of the powdered mixture into a pellet-forming die.
 - Place the die in a hydraulic press.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.
- Data Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
 - The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

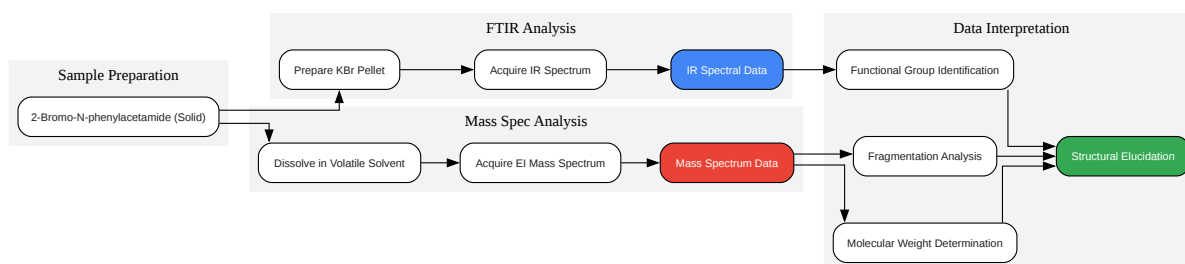
This protocol describes a general procedure for the analysis of a solid organic compound using a mass spectrometer with an electron ionization source.^{[6][7][8][9][10]}

- Sample Introduction:
 - Dissolve a small amount of **2-Bromo-N-phenylacetamide** in a suitable volatile solvent (e.g., methanol or dichloromethane).
 - Alternatively, for solid probes, a small amount of the solid sample can be placed directly onto the probe.
- Ionization:
 - Introduce the sample into the high-vacuum source of the mass spectrometer.
 - The sample is vaporized by heating.

- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.[6][8][9]
- Mass Analysis:
 - The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection and Data Processing:
 - A detector records the abundance of each ion.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **2-Bromo-N-phenylacetamide**.



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Caption: Workflow for the spectroscopic analysis of **2-Bromo-N-phenylacetamide**.

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